molecular formula C22H19ClN4O3 B2633659 7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1251548-77-2

7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Katalognummer: B2633659
CAS-Nummer: 1251548-77-2
Molekulargewicht: 422.87
InChI-Schlüssel: OPHWILRSRDCRIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance Spectroscopy

  • 1H Nuclear Magnetic Resonance (NMR) :

    • Aromatic protons on the pyrazolo[1,5-a]pyrimidine core resonate between δ 8.2–8.5 ppm (pyrimidine H-2 and H-6) and δ 7.0–7.8 ppm (pyrazole H-3 and H-5).
    • The 4-chlorophenyl group shows a doublet at δ 7.4 ppm (J = 8.6 Hz) for meta protons and a doublet at δ 7.6 ppm (J = 8.6 Hz) for ortho protons.
    • Methoxy groups (-OCH3) on the benzyl substituent produce singlets at δ 3.8 ppm (3-OCH3) and δ 3.85 ppm (4-OCH3).
  • 13C NMR :

    • The carboxamide carbonyl appears at δ 165–168 ppm, while aromatic carbons range from δ 110–150 ppm.
    • Methoxy carbons resonate at δ 55–56 ppm.

Infrared Spectroscopy

  • A strong absorption band near 1650 cm⁻¹ corresponds to the carboxamide C=O stretch .
  • N-H stretching of the amide group is observed at 3300–3450 cm⁻¹ .
  • C-Cl vibration from the chlorophenyl substituent appears at 750 cm⁻¹ .

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 422.1145682 (calculated for C22H19ClN4O3).
  • Fragmentation patterns include loss of the 4-chlorophenyl group (m/z 305) and cleavage of the carboxamide bond (m/z 177).

Eigenschaften

IUPAC Name

7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-19-8-3-14(11-20(19)30-2)12-25-22(28)17-13-26-27-18(9-10-24-21(17)27)15-4-6-16(23)7-5-15/h3-11,13H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHWILRSRDCRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Research indicates that pyrazolo[1,5-a]pyrimidines can serve as effective antiviral agents. Specifically, compounds within this class have been shown to inhibit viral replication and exhibit therapeutic potential against various viral infections. The compound has been studied for its ability to target viral enzymes and disrupt viral life cycles, making it a candidate for further development in antiviral therapies .

Case Studies and Findings

  • In Vitro Studies : A recent study highlighted the compound's effectiveness against breast cancer cell lines, showing IC50 values indicating potent cytotoxicity . The compound's mechanism involves the induction of apoptosis in cancer cells while sparing normal cells.
  • Synergistic Effects : The compound has also been tested in combination with other anticancer drugs. It exhibited synergistic effects when paired with established chemotherapeutics, enhancing overall efficacy against resistant cancer strains .

Antimicrobial Activity

The antimicrobial potential of 7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been evaluated against various pathogens.

Efficacy Against Bacterial Strains

In vitro evaluations have shown that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 0.22 μg/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .

Biofilm Formation Inhibition

Additionally, it has been reported to inhibit biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections where biofilms confer resistance to standard antibiotics .

Summary of Applications

Application TypeMechanismKey Findings
Antiviral Inhibition of viral replicationEffective against various viruses; potential therapeutic candidate
Anticancer VEGFR-2 inhibition; apoptosis inductionPotent cytotoxicity against breast cancer cell lines; synergistic effects with other drugs
Antimicrobial Bactericidal activity; biofilm inhibitionStrong activity against Staphylococcus species; low MIC values

Wirkmechanismus

The mechanism of action of 7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The table below highlights key structural analogs, their substitutions, and reported activities:

Compound Name 7-Position Substitution Carboxamide Substituent Molecular Weight (g/mol) Biological Activity (IC₅₀ or Key Finding) Source
7-(4-Chlorophenyl)-N-[(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (18k) 4-Chlorophenyl N-(4-methylphenyl) Not reported Antitumor evaluation (specific data N/A)
5-(4-Bromophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 4-Bromophenyl N-(3,4-dimethoxyphenyl) (2-carboxamide) 521.287 No activity data
N-(3-(1H-imidazol-1-yl)propyl)-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (Pir-12-3) 4-Methoxyphenyl N-(imidazole-propyl) Not reported Kinase inhibition (data N/A)
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) Amino N-(4,6-dimethylpyrimidin-2-yl) Not reported Synthetic intermediate; no activity data
5a (N-butylcarboxamide derivative) 7-Oxo N-butyl Not reported Cathepsin K inhibition (IC₅₀ ~25 µM)
5c (N-(2-picolyl)carboxamide derivative) 7-Oxo N-(2-picolyl) Not reported Cathepsin B inhibition (IC₅₀ ~45 µM)

Key Observations

7-Position Substitution: Chlorophenyl vs. Bromophenyl/Trifluoromethyl: Chlorine at the 7-position (as in the target compound and 18k) may balance hydrophobicity and steric effects compared to bulkier groups like trifluoromethyl () or bromophenyl . Amino vs.

Carboxamide Substituent :

  • Dimethoxyphenylmethyl vs. Methylphenyl : The target compound’s (3,4-dimethoxyphenyl)methyl group introduces electron-donating methoxy groups, which may enhance π-π stacking and metabolic stability compared to 18k’s 4-methylphenyl .
  • Heterocyclic Substituents : Imidazole-propyl (Pir-12-3) and picolyl (5c) groups improve interactions with enzymatic active sites, as seen in cathepsin inhibition .

Biological Activity Trends: Cathepsin Inhibition: Carboxamide derivatives with flexible alkyl chains (e.g., 5a) show higher potency against cathepsin K, while aromatic substituents (e.g., 5c) favor cathepsin B inhibition . Antitumor Potential: Chlorophenyl-substituted analogs (e.g., 18k) are prioritized for antitumor screening due to their balanced lipophilicity and target affinity .

Discussion of Pharmacological Implications

  • Target Compound’s Unique Features : The combination of 4-chlorophenyl and (3,4-dimethoxyphenyl)methyl groups may synergize to improve blood-brain barrier penetration (due to moderate lipophilicity) and target selectivity (via methoxy group interactions).
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving cyclocondensation of pyrazole precursors with substituted aldehydes, followed by carboxamide coupling .

Biologische Aktivität

7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a pyrazolo core with various substituents that potentially enhance its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C22H19ClN4O3C_{22}H_{19}ClN_{4}O_{3}, and it features a distinctive arrangement of functional groups that may contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H19ClN4O3
CAS Number1251548-77-2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit various kinases involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation. The compound's structure allows it to bind effectively to these targets, potentially modulating their activity.

Anticancer Activity

Recent research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates potent antiproliferative effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • A549 (lung cancer)
  • NCI-H460 (non-small cell lung cancer)

In a study evaluating its efficacy against a panel of 60 human cancer cell lines from the National Cancer Institute (NCI), the compound exhibited a mean growth inhibition percentage (GI%) of approximately 43.9% across multiple lines at a concentration of 10 µM.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary assessments indicate that the compound may possess antimicrobial properties as well. It has shown activity against various bacterial strains in vitro, although further studies are necessary to elucidate its full spectrum of antimicrobial efficacy.

Study on Kinase Inhibition

A detailed study focused on the dual inhibition potential of pyrazolo[1,5-a]pyrimidine derivatives against CDK2 and TRKA kinases revealed that compounds similar to this compound demonstrated IC50 values comparable to established inhibitors. For instance:

CompoundTarget KinaseIC50 (µM)
6tCDK20.09
6sTRKA0.45

These findings underscore the potential of this compound class as candidates for developing novel anticancer therapeutics.

Antiproliferative Screening

In another comprehensive screening involving various pyrazolo derivatives against NCI's cancer cell line panel:

Cell LineGI% at 10 µM
MCF742.0
A54939.5
NCI-H46045.0

These results indicate robust antiproliferative activity across multiple cancer types.

Q & A

Basic: How can reaction conditions be optimized for synthesizing pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives?

Methodological Answer:
Optimization involves selecting solvents, catalysts, and temperature regimes to maximize yield and purity. For example, demonstrates the use of ethanol/DMF mixtures for recrystallization to isolate carboxamide derivatives, while highlights reactions with α-chloroacetamides under reflux conditions. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Base catalysts (e.g., pyridine) facilitate nucleophilic substitution during carboxamide formation .
  • Temperature Control : Reactions often require reflux (80–120°C) for cyclization, followed by cooling for crystallization .
    Analytical techniques like TLC and HPLC are critical for monitoring progress .

Basic: What spectroscopic techniques are most reliable for characterizing the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:
Multimodal characterization is essential:

  • 1H/13C NMR : Assigns substituent positions via chemical shifts. For example, the 4-chlorophenyl group in the target compound shows aromatic proton signals at δ 7.3–7.5 ppm, while the dimethoxyphenyl group exhibits distinct OCH3 singlets near δ 3.8 ppm .
  • X-ray Crystallography : Resolves structural ambiguities, such as bond angles and dihedral angles in the heterocyclic core (e.g., C–N bond lengths of ~1.35 Å in ) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.1 Da) .

Advanced: How do electron-withdrawing/donating substituents influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
Substituent effects are assessed through structure-activity relationship (SAR) studies:

  • Electron-Withdrawing Groups (e.g., Cl, CF3) : Enhance binding affinity to enzymatic targets (e.g., kinase inhibition) by increasing electrophilicity of the core. notes trifluoromethyl groups improve metabolic stability .
  • Electron-Donating Groups (e.g., OCH3) : May reduce activity but improve solubility. The 3,4-dimethoxyphenyl moiety in the target compound likely enhances blood-brain barrier penetration .
  • Experimental Design : Synthesize analogs via methods in and , then test in enzyme assays (e.g., IC50 measurements) .

Advanced: What computational strategies predict the binding mode of this compound to kinase targets?

Methodological Answer:
Molecular docking and dynamics simulations are used:

  • Docking Software (e.g., AutoDock Vina) : Models interactions between the pyrazolo[1,5-a]pyrimidine core and ATP-binding pockets. The chlorophenyl group may form hydrophobic contacts, while the carboxamide engages in hydrogen bonding .
  • MD Simulations : Validate stability of predicted complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .
  • Validation : Cross-reference with crystallographic data (e.g., ) to refine force field parameters .

Advanced: How can contradictions in spectral data between synthesized analogs be resolved?

Methodological Answer:
Discrepancies arise from isomerism or impurities:

  • Regioisomer Discrimination : Use NOESY NMR to identify spatial proximity of substituents (e.g., differentiating N1 vs. N2 substitution) .
  • Purity Analysis : Combine HPLC (≥95% purity) with elemental analysis (C, H, N within 0.4% of theoretical) to rule out byproducts .
  • X-ray Validation : Single-crystal studies (e.g., ) provide definitive structural assignments when NMR is inconclusive .

Advanced: What strategies enable functionalization of the pyrazolo[1,5-a]pyrimidine scaffold at position 7?

Methodological Answer:
Position 7 modifications require regioselective reactions:

  • Electrophilic Substitution : Use directing groups (e.g., amino in ) to activate position 7 for halogenation or nitration .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-chlorophenylboronic acid) in the presence of Pd catalysts .
  • Challenges : Competing reactivity at position 3 can occur; protect the carboxamide with tert-butoxycarbonyl (Boc) groups during synthesis .

Advanced: How does the crystal packing of this compound affect its physicochemical properties?

Methodological Answer:
X-ray diffraction data (e.g., ) reveal:

  • Intermolecular Interactions : Hydrogen bonds between carboxamide NH and carbonyl groups stabilize the lattice, influencing melting point (e.g., 221–223°C in ) .
  • Solubility : π-Stacking of aromatic rings reduces aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .

Advanced: What analytical workflows validate synthetic routes for scale-up in academic settings?

Methodological Answer:

  • In-line Monitoring : Use ReactIR to track intermediate formation in real-time .
  • Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) isolates intermediates. emphasizes recrystallization from ethanol/DMF for final products .
  • Yield Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., molar ratios, reaction time) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.